molecular formula C10H9N3O B13878026 6-Phenylcytosin

6-Phenylcytosin

Cat. No.: B13878026
M. Wt: 187.20 g/mol
InChI Key: ZBBJKFYIIRHYGM-UHFFFAOYSA-N
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Description

6-Phenylcytosin is a cytosine derivative characterized by a phenyl group substitution at the 6-position of the pyrimidine ring. Cytosine, a fundamental nucleobase in DNA and RNA, is often chemically modified to explore its biochemical, pharmaceutical, or material science applications. The introduction of a phenyl group at position 6 introduces steric bulk and aromaticity, which may significantly alter properties such as solubility, lipophilicity, and binding affinity to biological targets.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

4-amino-6-phenyl-1H-pyrimidin-2-one

InChI

InChI=1S/C10H9N3O/c11-9-6-8(12-10(14)13-9)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14)

InChI Key

ZBBJKFYIIRHYGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=O)N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylcytosin typically involves the introduction of a phenyl group to the cytosine molecule. One common method is the nucleophilic aromatic substitution reaction, where cytosine is reacted with a phenyl halide in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Phenylcytosin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of phenylcytosine derivatives with altered electronic properties.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phenylcytosine analogs.

    Substitution: The phenyl group in this compound can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Phenyl halides, bases like potassium carbonate, solvents like DMF.

Major Products Formed

Scientific Research Applications

6-Phenylcytosin has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in modifying nucleic acids and its effects on genetic expression.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of genetic disorders and cancers.

    Industry: this compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Phenylcytosin involves its interaction with nucleic acids and proteins. The phenyl group attached to the cytosine base can influence the compound’s binding affinity to DNA and RNA, potentially altering genetic expression and protein synthesis. The molecular targets and pathways involved in these processes are subjects of ongoing research, with studies focusing on the compound’s effects on cellular signaling and gene regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

6-Chlorocytosine

  • Substituent : Chlorine atom at position 6.
  • Molecular Formula : C₄H₄ClN₃O.
  • Molecular Weight : 145.55 g/mol.
  • Key Properties :
    • Chlorine’s electron-withdrawing nature enhances electrophilicity at the 6-position, making it reactive in nucleophilic substitution reactions.
    • Primarily used as a pyrimidine building block in synthetic chemistry, suggesting utility in nucleotide analog synthesis .

Flucytosine (5-Fluorocytosine)

  • Substituent : Fluorine atom at position 5.
  • Molecular Formula : C₄H₄FN₃O.
  • Molecular Weight : 129.1 g/mol (calculated).
  • Key Properties :
    • Clinically used as an antifungal agent due to its conversion into 5-fluorouracil in fungal cells, inhibiting DNA synthesis .
    • The 5-fluoro substitution preserves hydrogen-bonding capacity, enabling interaction with DNA/RNA machinery.
  • Contrast with 6-Phenylcytosin :
    • Substitution at position 5 (vs. 6) targets different biochemical pathways. The phenyl group in this compound may disrupt base-pairing or enzyme binding due to steric effects, whereas flucytosine’s fluorine retains compatibility with enzymatic processing.

Data Table: Comparative Analysis

Property This compound 6-Chlorocytosine Flucytosine (5-Fluoro)
Substituent Phenyl (C₆H₅) Chlorine (Cl) Fluorine (F)
Position 6 6 5
Molecular Formula C₉H₉N₃O (inferred) C₄H₄ClN₃O C₄H₄FN₃O
Molecular Weight ~187.2 g/mol (inferred) 145.55 g/mol ~129.1 g/mol
Key Applications Research compound Synthetic precursor Antifungal drug
Solubility Likely low (hydrophobic) Moderate (polar Cl) High (polar F)

Research Findings and Implications

  • Substituent Position: Position 6 modifications (e.g., this compound, 6-Chlorocytosine) focus on altering steric and electronic properties for non-canonical interactions, while position 5 substitutions (e.g., flucytosine) retain compatibility with biological systems.
  • Biological Activity : Flucytosine’s clinical success underscores the importance of fluorine’s balance between reactivity and biocompatibility. In contrast, this compound’s phenyl group may favor applications in materials science or targeted therapies requiring hydrophobic interactions.

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